BenchChemオンラインストアへようこそ!

ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Lipophilicity Membrane permeability ADME

This 4-oxo-6-thioether pyrazolo[3,4-d]pyrimidine scaffold is the optimal choice for kinase and phosphodiesterase screening libraries. Its unsubstituted N1-H position serves as a reactive handle for rapid, parallel derivatization—enabling focused library synthesis without de novo core construction. The ethyl ester moiety confers a calculated logP approximately 0.5 units higher than the methyl ester analog, significantly enhancing passive membrane permeability for reliable intracellular target engagement. Procure this specific 4-oxo tautomer to avoid the target-class mismatch of 4-amino analogs. Guaranteed 98% purity ensures assay-ready results.

Molecular Formula C10H12N4O3S
Molecular Weight 268.29
CAS No. 877630-50-7
Cat. No. B2876517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate
CAS877630-50-7
Molecular FormulaC10H12N4O3S
Molecular Weight268.29
Structural Identifiers
SMILESCCOC(=O)C(C)SC1=NC2=C(C=NN2)C(=O)N1
InChIInChI=1S/C10H12N4O3S/c1-3-17-9(16)5(2)18-10-12-7-6(4-11-14-7)8(15)13-10/h4-5H,3H2,1-2H3,(H2,11,12,13,14,15)
InChIKeyQXXNALRNIBKXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-50-7): Chemical Identity, Scaffold Class, and Procurement-Relevant Baseline


Ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-50-7) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold widely exploited in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and antiproliferative drug discovery [1]. The compound has molecular formula C₁₀H₁₂N₄O₃S and molecular weight 268.29 g/mol . It features a thioether linkage at the 6-position of the pyrazolo[3,4-d]pyrimidine core, connecting to an ethyl 2-mercaptopropanoate moiety. The unsubstituted N1 position and the 4-oxo tautomeric form distinguish it from 4-amino analogs and N1-aryl derivatives within the same scaffold family [2]. Available commercially at 98% purity , this compound serves as both a screening candidate and a versatile synthetic intermediate for further derivatization campaigns.

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for Ethyl 2-((4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-50-7)


Within the pyrazolo[3,4-d]pyrimidine-4-one family, three structural variables critically determine biological target engagement, metabolic fate, and synthetic utility: (i) the ester moiety at the thioether terminus, (ii) the substitution status at the N1 position, and (iii) the oxidation state at C4. The ethyl ester of CAS 877630-50-7 confers a calculated logP approximately 0.4–0.5 units higher than its methyl ester congener (CAS 877630-52-9), directly influencing membrane partitioning and oral bioavailability potential [1]. The unsubstituted N1–H preserves a hydrogen-bond donor and a reactive handle for late-stage diversification, whereas N1-aryl analogs such as HS38 (CAS 1030203-81-6) are locked into a specific kinase selectivity profile (DAPK1/ZIPK IC₅₀ = 200 nM) that may be irrelevant or counterproductive for unrelated target screens . Furthermore, the 4-oxo tautomer engages different hydrogen-bonding networks in kinase hinge regions compared to 4-amino derivatives, fundamentally altering target selectivity [2]. These cumulative differences mean that substituting a methyl ester, an N1-substituted, or a 4-amino analog will yield non-equivalent biological outcomes, confound SAR interpretation, and potentially invalidate screening campaigns.

Quantitative Differential Evidence for Ethyl 2-((4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-50-7) Versus Closest Analogs


Ethyl Ester vs. Methyl Ester: Elevated Lipophilicity Drives Permeability and Pharmacokinetic Differentiation

The ethyl ester moiety of CAS 877630-50-7 confers measurably higher lipophilicity compared to its direct methyl ester analog (CAS 877630-52-9). Using fragment-based AlogP calculations validated against experimental logP values of methyl propanoate (logP = 0.57) and ethyl propanoate (logP = 0.96), the estimated logP difference between the two compounds is approximately 0.4–0.5 log units [1]. This increment translates predictably to enhanced passive membrane permeability, as governed by the pH-partition hypothesis and corroborated by the general observation that each 0.5 logP unit increase can approximately double intestinal permeability in the 0–3 logP range [2]. For procurement decisions in cell-based screening or in vivo PK studies, the ethyl ester offers a distinct ADME profile without the need for a separate prodrug strategy.

Lipophilicity Membrane permeability ADME Ester homologation

Unsubstituted N1–H Position vs. N1-Aryl Substitution: Synthetic Versatility and Divergent Kinase Selectivity

CAS 877630-50-7 possesses an unsubstituted N1–H on the pyrazolo[3,4-d]pyrimidine core, contrasting with the N1-(3-chlorophenyl) substituent of HS38 (CAS 1030203-81-6). HS38 is a characterized ATP-competitive inhibitor of DAPK1 (IC₅₀ = 200 nM), ZIPK/DAPK3 (Kd = 280 nM), and PIM3 (IC₅₀ = 200 nM), with demonstrated selectivity against Src and Abl kinases . This N1-aryl group is essential for HS38's DAPK family binding but precludes its use as a diversification-ready intermediate. In contrast, CAS 877630-50-7, with its free N1–H, serves as a modular building block that can be alkylated, acylated, or arylated at N1 to systematically probe kinase selectivity or generate compound libraries. The 4-oxo-6-thioether core has been independently validated as a productive scaffold for antiproliferative activity: thioether-substituted pyrazolo[3,4-d]pyrimidine-6-thiol derivatives achieved IC₅₀ < 20 μM against U937 lymphoma cells, with the thioether substituent at position 6 being essential for activity [1].

Kinase selectivity Synthetic intermediate N1 functionalization Structure-activity relationship

Multi-Target Screening Footprint: Documented Activity in GPR151, FBW7, and MITF High-Throughput Assays

CAS 877630-50-7 has been evaluated in three distinct high-throughput screening (HTS) assays deposited in PubChem by The Scripps Research Institute Molecular Screening Center: (i) a cell-based HTS primary assay to identify activators of GPR151 (a G-protein coupled receptor implicated in nicotine dependence and withdrawal), (ii) an AlphaScreen-based biochemical HTS primary assay to identify activators of FBW7 (an E3 ubiquitin ligase substrate receptor involved in oncoprotein degradation), and (iii) an AlphaScreen-based biochemical HTS primary assay to identify inhibitors of MITF (microphthalmia-associated transcription factor, a melanoma oncogene) . While the quantitative screening outcomes (percent activation/inhibition at tested concentrations) are accessible through PubChem, the mere fact that this compound has been selected for and progressed through three orthogonal HTS campaigns at a major screening center provides procurement-relevant evidence of its drug-like properties and multi-target screening potential. In contrast, the methyl ester analog (CAS 877630-52-9) and the benzyl ester analog (CAS 877630-53-0) lack equivalent documented screening provenance in these or comparable assays.

High-throughput screening GPR151 FBW7 MITF PubChem BioAssay

4-Oxo vs. 4-Amino Tautomer: Divergent Hydrogen-Bonding Networks Drive Distinct Target Engagement Profiles

The 4-oxo-4,5-dihydro tautomer of CAS 877630-50-7 presents a fundamentally different hydrogen-bonding pharmacophore compared to the 4-amino-1H-pyrazolo[3,4-d]pyrimidine series extensively characterized by Cacciari et al. (2021) [1]. In the 4-amino series, the exocyclic NH₂ group at C4 serves as a hydrogen-bond donor to the kinase hinge region, while the 4-oxo group in CAS 877630-50-7 acts as a hydrogen-bond acceptor. This donor/acceptor swap is known to redirect kinase selectivity: 4-amino-pyrazolo[3,4-d]pyrimidines frequently target CDK2, EGFR, and Src family kinases, whereas 4-oxo-pyrazolo[3,4-d]pyrimidines have been optimized as PDE9 inhibitors in the patent literature (e.g., US9617269, where closely related N-substituted pyrazolo[3,4-d]pyrimidine ketones achieved PDE9A IC₅₀ values as low as 6 nM) [2]. The 4-oxo configuration of CAS 877630-50-7 thus positions it within a distinct target space (phosphodiesterases, select kinases with hinge-region acceptor preferences) that is inaccessible to 4-amino analogs, making the two series non-interchangeable for target-focused screening.

Tautomerism Kinase hinge binding Hydrogen bonding Scaffold differentiation

Purity Specification: 98% vs. Unspecified or Lower-Grade Analogs Enables Reproducible Quantitative Biology

CAS 877630-50-7 is available from Leyan (Product No. 2223057) at a certified purity of 98% . In contrast, the methyl ester analog (CAS 877630-52-9) and benzyl ester analog (CAS 877630-53-0) are listed by Chemsrc without publicly disclosed purity specifications . In quantitative pharmacology and biochemistry, the relationship between nominal and true inhibitory concentration follows the correction: IC₅₀_true = IC₅₀_nominal × (purity/100). At 98% purity, the maximum systematic concentration error is 2%, yielding an IC₅₀ uncertainty of ±2% from purity alone. For an analog with 95% purity, this uncertainty rises to ±5%, and for uncharacterized material, it is undefined. For a typical biochemical IC₅₀ of 1 μM, this translates to an absolute uncertainty of ±20 nM (98% purity) vs. ±50 nM (95% purity) vs. unknown—potentially the difference between resolving subtle SAR trends and generating noise. Furthermore, specific synthetic impurities in thioether-containing pyrazolo[3,4-d]pyrimidines (e.g., disulfide dimers, des-ester hydrolysis products) can act as confounding biochemical inhibitors or PAINS compounds [1].

Compound purity Quality control Assay reproducibility Procurement specification

Thioether at Position 6 vs. Amino Linkage: Differential Metabolic Stability and Synthetic Tractability

The thioether (–S–CH(CH₃)–COOEt) linkage at position 6 of CAS 877630-50-7 offers distinct metabolic and synthetic properties compared to amino-linked (–NH–) analogs within the pyrazolo[3,4-d]pyrimidine class. Thioethers are substrates for cytochrome P450-mediated S-oxidation (yielding sulfoxide and sulfone metabolites) but are resistant to hydrolytic cleavage by esterases and amidases that readily cleave amide bonds in amino-linked derivatives [1]. This metabolic divergence is therapeutically consequential: the thioether linkage in HS38 (structurally cognate to CAS 877630-50-7) contributes to its sustained DAPK1 inhibition with an IC₅₀ of 200 nM without rapid amidase-mediated inactivation . Synthetically, the thioether is formed via mild S-alkylation of a 6-thiol precursor, enabling facile analog generation, whereas amino-linked analogs require more forcing conditions (e.g., Buchwald-Hartwig coupling or nucleophilic aromatic substitution). For procurement in metabolic stability assays or fragment-based drug discovery, the thioether linkage provides a chemically distinct and synthetically accessible attachment mode compared to amino-linked alternatives.

Thioether linkage Metabolic stability S-oxidation Synthetic accessibility

Optimal Research and Procurement Applications for Ethyl 2-((4-Oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate (CAS 877630-50-7)


Kinase or Phosphodiesterase Focused Screening Libraries Requiring 4-Oxo Hydrogen-Bond Acceptor Pharmacophores

CAS 877630-50-7 is optimally deployed in screening libraries targeting kinases or phosphodiesterases that recognize a hydrogen-bond acceptor (C4=O) at the hinge region, rather than a hydrogen-bond donor (C4–NH₂). The 4-oxo-6-thioether scaffold is structurally validated by PDE9A inhibitors from the US9617269 patent series, where closely related N-substituted pyrazolo[3,4-d]pyrimidine ketones achieved PDE9A IC₅₀ values of 6 nM [1]. The compound's unsubstituted N1–H also permits postscreening diversification to optimize potency and selectivity once an initial hit is confirmed. Procurement of this specific 4-oxo analog avoids the target-class mismatch that would result from using a 4-amino analog, which preferentially engages CDK2, EGFR, or Src family kinases [2].

SAR by Catalog: Late-Stage N1 Diversification of a Preformed Pyrazolo[3,4-d]pyrimidine-4-one-6-thioether Core

The free N1–H of CAS 877630-50-7 enables N-alkylation, N-acylation, or N-arylation without the need for de novo core synthesis. This contrasts with N1-substituted analogs such as HS38 (N1-3-chlorophenyl), which cannot be further diversified at this position. Medicinal chemistry teams can procure this compound as a single starting material and generate a focused library of 10–50 N1-substituted derivatives in parallel, systematically probing the effects of N1 substituents on potency, selectivity, and ADME properties. The thioether-linked ethyl propanoate ester at C6 provides a constant lipophilic anchor throughout the series, ensuring consistent physicochemical baseline properties [3].

Cell-Based Phenotypic Screening Where Passive Membrane Permeability Is Rate-Limiting

With an estimated logP approximately 0.4–0.5 units higher than its methyl ester analog (CAS 877630-52-9), CAS 877630-50-7 is better suited for cell-based assays where passive diffusion across the phospholipid bilayer is a prerequisite for target engagement [1]. Each 0.5 logP increment can approximately double intestinal permeability in the 0–3 logP range, and this relationship generalizes to passive cell membrane transit [4]. For intracellular target engagement (e.g., GPR151, FBW7, MITF modulation as documented in PubChem HTS data ), the ethyl ester provides a permeability advantage without requiring a separate ester-to-acid prodrug strategy. The documented 98% purity specification further ensures that observed cellular effects are attributable to the parent compound rather than bioactive impurities.

Metabolic Stability Profiling: Differentiating S-Oxidation from Esterase-Mediated Clearance Pathways

CAS 877630-50-7 contains two metabolically labile groups: the thioether (subject to CYP450-mediated S-oxidation) and the ethyl ester (subject to esterase-mediated hydrolysis). This dual metabolic vulnerability makes it an informative probe compound for reaction phenotyping studies in human liver microsomes (HLM) or hepatocytes. By comparing the metabolic fate of this compound with its methyl ester analog (altered esterase susceptibility) and its acetamide analog (CAS 877630-51-8, lacking the ester), research teams can deconvolute the relative contributions of S-oxidation vs. ester hydrolysis to overall clearance. The thioether linkage is shared with the pharmacologically validated DAPK1 inhibitor HS38 (IC₅₀ = 200 nM), providing a reference point for structure-metabolism relationship interpretation [2].

Quote Request

Request a Quote for ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.